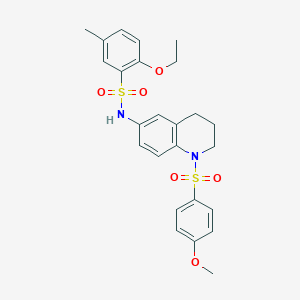![molecular formula C7H10F2O3 B14125821 [(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate CAS No. 228580-16-3](/img/structure/B14125821.png)
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate is a chemical compound with the molecular formula C7H10F2O3 It is characterized by the presence of a cyclopropyl ring substituted with difluoro and hydroxymethyl groups, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species. This step often requires the use of a metal catalyst such as rhodium or copper.
Introduction of Difluoro Groups: The difluoro groups can be introduced via a fluorination reaction. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically involving the use of formaldehyde and a base.
Esterification: The final step involves the esterification of the hydroxymethyl group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Amines, thiols, pyridine
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
Wissenschaftliche Forschungsanwendungen
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: It is used in the development of advanced materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of [(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The hydroxymethyl and acetate groups can participate in various biochemical pathways, influencing the compound’s overall activity and efficacy.
Vergleich Mit ähnlichen Verbindungen
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate can be compared with other similar compounds, such as:
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl butyrate: Similar structure but with a butyrate ester group, which may influence its reactivity and biological activity.
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl propionate: Similar structure but with a propionate ester group, affecting its physical and chemical properties.
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl benzoate: Contains a benzoate ester group, which can significantly alter its pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
228580-16-3 |
|---|---|
Molekularformel |
C7H10F2O3 |
Molekulargewicht |
180.15 g/mol |
IUPAC-Name |
[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate |
InChI |
InChI=1S/C7H10F2O3/c1-5(11)12-4-6(3-10)2-7(6,8)9/h10H,2-4H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
LUZGBBGMTZPJSY-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(=O)OC[C@@]1(CC1(F)F)CO |
Kanonische SMILES |
CC(=O)OCC1(CC1(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


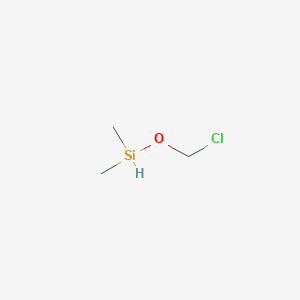
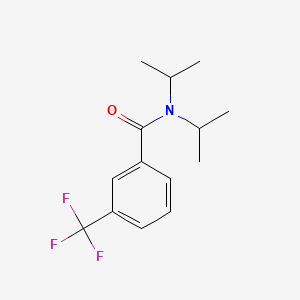
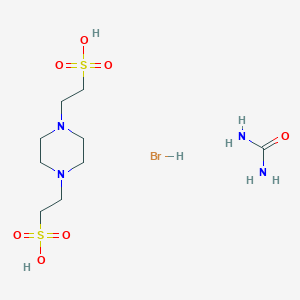
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14125752.png)
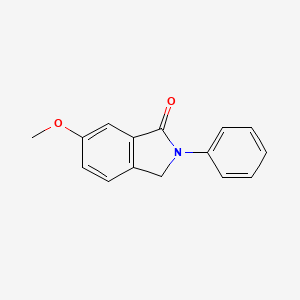




![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)

![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B14125835.png)
![1-amino-4-[4-[[6-chloro-4-(3-sulfophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B14125836.png)
